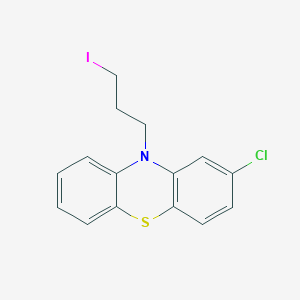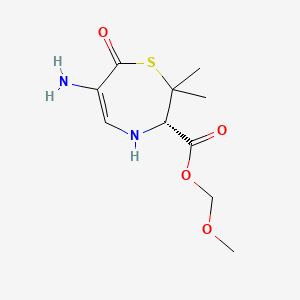
(4-Iodophenyl)-(1-methylindol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodophenyl)-(1-methylindol-3-yl)methanone is an organic compound that features a unique structure combining an iodinated phenyl group with a methylated indole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)-(1-methylindol-3-yl)methanone typically involves the condensation of 4-iodobenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the process.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (4-Iodophenyl)-(1-methylindol-3-yl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways relevant to diseases such as cancer and neurological disorders.
Industry: In material science, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which (4-Iodophenyl)-(1-methylindol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom on the phenyl ring can also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.
類似化合物との比較
- (4-Iodophenyl)(phenyl)methanone
- (4-Iodophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
Comparison: Compared to its analogs, (4-Iodophenyl)-(1-methylindol-3-yl)methanone stands out due to the presence of the indole moiety, which imparts unique biological activity and chemical reactivity. The combination of the iodinated phenyl group and the indole structure makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such multifunctional characteristics.
特性
分子式 |
C16H12INO |
|---|---|
分子量 |
361.18 g/mol |
IUPAC名 |
(4-iodophenyl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-18-10-14(13-4-2-3-5-15(13)18)16(19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
InChIキー |
SFGFGYGMZCIBAJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)



![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)






